molecular formula C18H19NO2 B14447842 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one CAS No. 74185-89-0

4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one

Cat. No.: B14447842
CAS No.: 74185-89-0
M. Wt: 281.3 g/mol
InChI Key: SFTRKAUBDHTZEX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

    Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using anisole as a starting material.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-phenylazetidin-2-one: Lacks the dimethyl groups.

    3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the methoxyphenyl group.

    4-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one: Lacks the phenyl group.

Uniqueness

4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, dimethyl groups, and phenyl group in the azetidinone ring makes it a versatile compound for various applications.

Properties

CAS No.

74185-89-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one

InChI

InChI=1S/C18H19NO2/c1-18(2)16(13-9-11-15(21-3)12-10-13)19(17(18)20)14-7-5-4-6-8-14/h4-12,16H,1-3H3

InChI Key

SFTRKAUBDHTZEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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